

An In-depth Technical Guide to Methyl L-alaninate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl L-alaninate**

Cat. No.: **B155853**

[Get Quote](#)

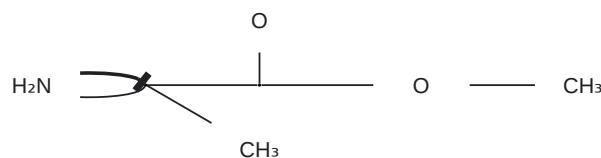
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl L-alaninate**, a pivotal chiral building block in synthetic chemistry. The document details its chemical properties, structure, and CAS number, alongside its significant applications in pharmaceutical development and research. Included are detailed experimental protocols and workflow visualizations to support its practical application in a laboratory setting.

Core Chemical and Physical Properties

Methyl L-alaninate is the methyl ester of the amino acid L-alanine. It is most commonly handled in its hydrochloride salt form, which enhances its stability and shelf-life.^[1] The free base is typically generated *in situ* for immediate use in chemical reactions.

Below is a summary of the key physicochemical properties for both the free base and the more common hydrochloride salt.


Property	Methyl L-alaninate (Free Base)	Methyl L-alaninate Hydrochloride
CAS Number	10065-72-2[2][3]	2491-20-5[4]
Molecular Formula	C ₄ H ₉ NO ₂ [3]	C ₄ H ₉ NO ₂ • HCl[4] or C ₄ H ₁₀ CINO ₂ [5]
Molecular Weight	103.12 g/mol [6]	139.58 g/mol [5] or 139.6 g/mol [4]
Appearance	-	White to light yellow crystalline powder[5]
Boiling Point	101.5°C at 760 mmHg[3]	-
Density	1.01 g/cm ³ [3]	-
Melting Point	-	109-111°C[5]
Solubility	-	Soluble in Water (100 mg/ml), DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml)[4] [5]
SMILES	O=C(OC)--INVALID-LINK--C	O=C(OC)--INVALID-LINK--C.Cl[4]
IUPAC Name	methyl (2S)-2-aminopropanoate	methyl (2S)-2-aminopropanoate hydrochloride

Chemical Structure

The structure of **Methyl L-alaninate** features a chiral center at the alpha-carbon, inherited from the L-alanine precursor. This chirality is critical for its application in stereoselective synthesis.

Chemical Structure of Methyl L-alaninate

Chemical Structure of Methyl L-alaninate

Workflow: Peptide Coupling with Methyl L-alaninate

Start: Methyl L-alaninate Hydrochloride

Add non-nucleophilic base (e.g., TEA, DIPEA) in aprotic solvent (e.g., DCM)

Add coupling agent (e.g., HATU, DCC) to Boc-Xaa-OH or Cbz-Xaa-OH

Dissolve in solvent

1. Neutralization (Liberate Free Amine)

2. Activation of N-Protected Amino Acid

3. Coupling Reaction

Reaction complete

4. Aqueous Work-up

5. Purification (Chromatography/Recrystallization)

Final Product: N-Protected Dipeptide Methyl Ester

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. methyl L-alaninate | CAS#:10065-72-2 | Chemsoc [chemsrc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. nbinfo.com [nbinfo.com]
- 6. L-Alanine methyl ester | C4H9NO2 | CID 82335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl L-alaninate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155853#methyl-l-alaninate-cas-number-and-structure\]](https://www.benchchem.com/product/b155853#methyl-l-alaninate-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com